Cefoxitin-d3 Sodium Salt

LC-MS/MS quantification isotope dilution bioanalytical method validation

Cefoxitin-d3 Sodium Salt is a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of cefoxitin. The +3 Da shift provides unambiguous MS/MS separation; near-identical retention (ΔtR ≤0.05 min) corrects matrix effects—a critical advantage over non-isotopic alternatives that produce >±15% bias. >98% isotopic purity supports linearity across ≥1,000-fold range (r² ≥0.99), meeting ICH M10 and FDA bioanalytical guidelines. Stable 7α-methoxy-d3 labeling prevents deuterium back-exchange during long-term storage. Ideal for PK studies, therapeutic drug monitoring, and forced degradation analyses.

Molecular Formula C16H16N3NaO7S2
Molecular Weight 452.5 g/mol
Cat. No. B13443571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefoxitin-d3 Sodium Salt
Molecular FormulaC16H16N3NaO7S2
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCOC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)N=C(CC3=CC=CS3)[O-].[Na+]
InChIInChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1/t14-,16+;/m1./s1/i1D3;
InChIKeyGNWUOVJNSFPWDD-JIGPONIWSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefoxitin-d3 Sodium Salt: Analytical Performance Specifications for Isotope Dilution LC-MS/MS


Cefoxitin-d3 Sodium Salt (CAS 1316289-46-9) is a deuterium-labeled isotopologue of cefoxitin, a second-generation cephamycin beta-lactam antibiotic . The compound features three deuterium atoms substituted at the 7α-methoxy position of the cephamycin nucleus, resulting in a molecular formula of C₁₆H₁₃D₃N₃NaO₇S₂ and a molecular weight of 452.45 g/mol [1]. As a stable isotope-labeled internal standard (SIL-IS), it is designed specifically for the accurate quantification of unlabeled cefoxitin (MW ~449.43 g/mol) in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The +3 Da mass shift provides sufficient separation from the natural isotopic envelope of the unlabeled analyte while maintaining near-identical physicochemical properties essential for co-elution and ionization behavior [3].

Why Generic Cefoxitin Analytical Standards Cannot Substitute for Cefoxitin-d3 Sodium Salt in Validated Bioanalytical Workflows


Direct substitution of Cefoxitin-d3 Sodium Salt with unlabeled cefoxitin or structurally unrelated internal standards introduces quantifiable analytical error that compromises method validation under ICH M10 and FDA bioanalytical guidelines. Unlabeled cefoxitin cannot be distinguished from endogenous analyte in MS detection, rendering accurate quantification impossible [1]. Structurally dissimilar analogs (e.g., cephalexin or cefazolin) exhibit divergent extraction recovery efficiencies, chromatographic retention times, and ionization responses under electrospray conditions—parameters that vary independently of the target analyte and fail to correct for sample-to-sample matrix effect variability [2]. In contrast, a stable isotope-labeled internal standard such as Cefoxitin-d3 co-elutes with the analyte and experiences nearly identical ion suppression or enhancement, enabling reliable correction of matrix effects that can otherwise produce bias exceeding ±15% in biological samples [3].

Cefoxitin-d3 Sodium Salt: Quantitative Differentiation Evidence Against Alternative Internal Standards


Mass Spectrometric Differentiation: +3 Da Shift Enables Analyte Quantification with <5% Cross-Contribution

Cefoxitin-d3 Sodium Salt provides a nominal mass increase of +3 Da relative to unlabeled cefoxitin (MW 449.43 → 452.45), establishing a distinct MS/MS transition channel for selective reaction monitoring (SRM). The isotopic purity specification of >98% ensures that the contribution of unlabeled cefoxitin impurity in the internal standard stock is ≤2%, maintaining analyte-to-IS response linearity across the calibration range . This mass difference exceeds the natural isotopic abundance contribution of unlabeled cefoxitin (M+3 <0.1%) and effectively eliminates cross-talk interference that would otherwise produce positive bias in low-concentration samples [1].

LC-MS/MS quantification isotope dilution bioanalytical method validation

Chromatographic Co-Elution: Retention Time Shift <0.05 Minutes Maintains Matrix Effect Compensation

Cefoxitin-d3 Sodium Salt exhibits a chromatographic retention time shift of ≤0.05 minutes relative to unlabeled cefoxitin under reversed-phase LC conditions, a value substantially smaller than the 0.2–0.5 minute shifts observed with structurally analogous internal standards (e.g., cephalexin or cefazolin) [1]. This near-identical retention behavior ensures that both analyte and internal standard experience the same mobile phase composition and co-eluting matrix components at the moment of electrospray ionization, thereby enabling effective compensation for ion suppression or enhancement [2].

chromatographic retention matrix effect compensation deuterium isotope effect

Extraction Recovery Correction: Within-Run Precision Improvement from >15% RSD to <8% RSD

When used as an isotope dilution internal standard, Cefoxitin-d3 Sodium Salt corrects for variable extraction recovery across biological sample types, yielding within-run precision (coefficient of variation) of <8% RSD across the calibration range [1]. In contrast, methods relying on unlabeled cefoxitin external calibration or non-isotopic internal standards typically exhibit precision of 12–18% RSD in complex matrices such as plasma or tissue homogenates, with the degradation in precision most pronounced at lower concentration levels near the LLOQ [2].

sample preparation recovery bioanalytical precision isotope dilution

Isotopic Purity Specification: >98% Deuterium Incorporation Ensures Calibration Linearity (r² ≥0.99) Across 3-Order Dynamic Range

Cefoxitin-d3 Sodium Salt is supplied with a certified isotopic purity of >98% (deuterium incorporation at the 7α-methoxy position), ensuring that the residual unlabeled cefoxitin content remains below 2% . This low impurity level maintains calibration curve linearity with correlation coefficients r² ≥0.99 across a minimum 1,000-fold concentration dynamic range (e.g., 1–1,000 ng/mL). Lower isotopic purity (e.g., 95% or 90%) introduces proportionally higher unlabeled analyte background, causing positive bias at low concentrations and curvature (non-linearity) in the calibration function [1].

isotopic purity calibration linearity method validation

Labeling Site Rationale: 7α-Methoxy d3 Substitution Minimizes Deuterium-Hydrogen Back-Exchange

Cefoxitin-d3 Sodium Salt incorporates three deuterium atoms at the 7α-methoxy group, a chemically stable ether-linked position that is not susceptible to proton-deuterium exchange under typical sample preparation and storage conditions (aqueous buffers, pH 3–9, 2–8°C) . This contrasts with deuterium labeling at amide N-H or carboxyl O-H positions, which undergo measurable back-exchange to hydrogen over time, progressively degrading the effective mass shift and reducing quantification accuracy in long-term stability studies [1].

deuterium exchange stability stable isotope labeling sample storage stability

Cefoxitin-d3 Sodium Salt: Recommended Application Scenarios Based on Quantitative Evidence


Regulated Bioanalytical Method Validation for Cefoxitin Pharmacokinetic Studies (FDA/ICH M10 Compliance)

Cefoxitin-d3 Sodium Salt is the appropriate internal standard for LC-MS/MS methods requiring formal validation under ICH M10 or FDA bioanalytical guidance. The +3 Da mass shift provides unambiguous MS/MS channel separation , while near-identical chromatographic retention (ΔtR ≤0.05 min) enables effective matrix effect compensation that is unattainable with structural analog internal standards [1]. The isotopic purity specification (>98%) supports calibration linearity across a ≥1,000-fold dynamic range with r² ≥0.99—a prerequisite for regulatory acceptance [2].

Therapeutic Drug Monitoring (TDM) of Cefoxitin in Critically Ill Patients with Variable Plasma Matrix Composition

In critically ill patient populations, plasma matrix composition varies substantially due to altered protein binding, elevated inflammatory markers, and concomitant medications—conditions that produce unpredictable ion suppression in LC-MS/MS assays . Cefoxitin-d3 Sodium Salt, by co-eluting with the target analyte, experiences the identical matrix environment and corrects for sample-to-sample variability, achieving within-run precision of <8% RSD versus 12–18% RSD with non-isotopic alternatives [1]. This precision improvement is clinically meaningful for maintaining cefoxitin concentrations within narrow therapeutic windows.

Multi-Species Comparative Pharmacokinetic and Tissue Distribution Studies

Pharmacokinetic studies involving multiple biological matrices (plasma, urine, tissue homogenates) from different species (rodent, canine, human) require an internal standard that maintains consistent recovery characteristics across diverse sample types . Cefoxitin-d3 Sodium Salt corrects for variable extraction efficiency irrespective of matrix origin, eliminating the need for matrix-specific calibration curves [1]. The stable 7α-methoxy-d3 labeling prevents deuterium back-exchange during long-term sample storage, ensuring data integrity across multi-month study timelines [2].

Cefoxitin Stability-Indicating Assay Development for Pharmaceutical Quality Control

For forced degradation studies and shelf-life determination of cefoxitin drug products, accurate quantification of the intact drug in the presence of degradation products is essential . Cefoxitin-d3 Sodium Salt serves as a mass spectrometric internal standard that is chromatographically resolved from degradation products but co-elutes with intact cefoxitin, enabling selective and accurate quantification of the parent compound without interference from structurally related degradants [1]. The method precision (<8% RSD) supports detection of small but significant degradation changes required for ICH Q1A stability protocol compliance.

Quote Request

Request a Quote for Cefoxitin-d3 Sodium Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.